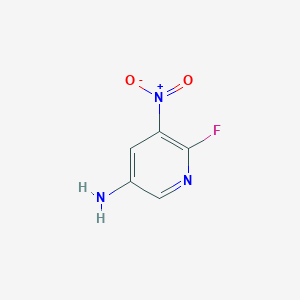
3-methyl-N-(p-tolyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(p-tolyl)aniline: is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of a methyl group at the third position of the aniline ring and a p-tolyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(p-tolyl)aniline can be achieved through various methods. One common approach involves the N-alkylation of 3-methylaniline with p-tolyl halides under basic conditions. Another method includes the reductive amination of 3-methylbenzaldehyde with p-toluidine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, secondary amines, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other advanced materials
Wirkmechanismus
The mechanism by which 3-methyl-N-(p-tolyl)aniline exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also participate in redox reactions , where it undergoes oxidation or reduction, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
- N,N-DI-P-TOLYLANILINE
- n-phenyl di-p-tolylamine
- PHENYL (DI-P-TOLYL)AMINE
- 4-methyl-N-(4-methylphenyl)-N-phenyl-benzenamine
- N-phenyl-N-(p-tolyl)-p-toluidine
- 4,4-Dimethyltriphenylamine
Comparison: Compared to these similar compounds, 3-methyl-N-(p-tolyl)aniline is unique due to the specific positioning of the methyl group on the aniline ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
3-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |
InChI-Schlüssel |
CDEMVHXVWFDSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)
